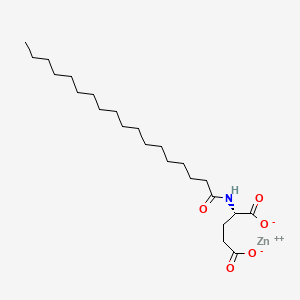
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole is a complex organic compound that belongs to the class of phosphindoles. This compound is characterized by its unique structure, which includes a phosphorous atom integrated into a benzo-fused indole system. The presence of the phosphorous atom imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole precursor, followed by the introduction of the phosphorous atom through a series of reactions involving phosphine reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorous atom to different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorous atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of phosphorous-containing polymers.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole involves its interaction with molecular targets such as enzymes and receptors. The phosphorous atom plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with different chemical properties due to the absence of the phosphorous atom.
Phosphindole: A simpler analog that lacks the benzo-fused ring system, resulting in different reactivity and applications.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole is unique due to the presence of the phosphorous atom within a benzo-fused indole system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
70610-42-3 |
|---|---|
Formule moléculaire |
C14H16P+ |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2-dihydrobenzo[e]phosphindol-3-ium |
InChI |
InChI=1S/C14H16P/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)15/h3-8H,9-10H2,1-2H3/q+1 |
Clé InChI |
OSOQWEOMIPGKBY-UHFFFAOYSA-N |
SMILES canonique |
C[P+]1(CCC2=C1C=CC3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)











